4-(4-Chlorophenoxy)phenylsulfonyl fluoride
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Overview
Description
4-(4-Chlorophenoxy)phenylsulfonyl fluoride is an organic compound with the molecular formula C12H8ClFO3S. It is a sulfonyl fluoride derivative, characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to a phenyl ring, which is further substituted with a chlorophenoxy group. This compound is of significant interest in organic synthesis, medicinal chemistry, and materials science due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)phenylsulfonyl fluoride typically involves the reaction of 4-chlorophenol with phenylsulfonyl chloride in the presence of a base, followed by fluorination. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of sulfonyl fluorides, including this compound, can be achieved through the direct fluorosulfonylation of aromatic compounds using sulfuryl fluoride gas (SO2F2) or other solid fluorosulfonylating reagents. These methods are preferred for their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenoxy)phenylsulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration and halogens (e.g., bromine, chlorine) for halogenation are commonly used.
Major Products
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.
Electrophilic Aromatic Substitution: Products include nitro derivatives and halogenated aromatic compounds.
Scientific Research Applications
4-(4-Chlorophenoxy)phenylsulfonyl fluoride has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Chemical Biology: Used in the study of enzyme inhibition, particularly serine hydrolases, due to its ability to form covalent bonds with active site residues.
Drug Discovery: Employed in the design of enzyme inhibitors and as a pharmacophore in medicinal chemistry.
Materials Science: Utilized in the development of functional materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenoxy)phenylsulfonyl fluoride primarily involves the inhibition of enzymes through covalent modification. The sulfonyl fluoride group reacts with nucleophilic residues (e.g., serine, cysteine) in the active site of enzymes, leading to the formation of a stable covalent bond. This irreversible inhibition is particularly useful in the study of enzyme function and the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Phenylsulfonyl Fluoride: Lacks the chlorophenoxy group, making it less selective in certain reactions.
4-Chlorophenylsulfonyl Fluoride: Similar structure but without the phenoxy group, affecting its reactivity and applications.
Benzenesulfonyl Fluoride: A simpler structure with different reactivity patterns
Uniqueness
4-(4-Chlorophenoxy)phenylsulfonyl fluoride is unique due to the presence of both chlorophenoxy and sulfonyl fluoride groups, which confer distinct reactivity and selectivity. This dual functionality makes it a valuable compound in various fields, including organic synthesis, medicinal chemistry, and materials science .
Properties
Molecular Formula |
C12H8ClFO3S |
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Molecular Weight |
286.71 g/mol |
IUPAC Name |
4-(4-chlorophenoxy)benzenesulfonyl fluoride |
InChI |
InChI=1S/C12H8ClFO3S/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H |
InChI Key |
OQRIXESTHAYCQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)S(=O)(=O)F |
Origin of Product |
United States |
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